N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-10-9-21-15-8-4-7-14(15)17(20-18(21)24)25-12-16(23)19-11-13-5-2-1-3-6-13/h1-3,5-6,22H,4,7-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZZFOKYKXQPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound is compared to three analogues (Table 1):
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound is distinguished by its hydroxyethyl group and cyclopenta[d]pyrimidinone core, lacking thiophene fusion seen in Compounds B and C.
- Compound A shares the thioacetamide-benzyl motif but lacks the cyclopenta ring and hydroxyethyl group, reducing hydrogen-bonding capacity.
- Compounds B and C feature thieno-pyrimidine fused systems, which may enhance π-stacking interactions but reduce solubility compared to the target compound’s oxygen-rich core.
Physical and Spectroscopic Properties
Table 2: Comparative Physical and Spectral Data
Analysis :
- The hydroxyethyl group in the target compound may lower its melting point compared to Compound A (196°C) due to increased molecular flexibility.
- The absence of aromatic protons in the target’s cyclopenta ring (vs. thieno-pyrimidine in Compound B) simplifies its NMR spectrum.
Hydrogen Bonding and Crystallography
- Compound A lacks such groups, relying on weaker van der Waals interactions, which may explain its lower solubility in polar solvents.
- Compound B ’s acetamide NH and pyrimidine N atoms participate in intermolecular hydrogen bonds, as inferred from graph set analysis .
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